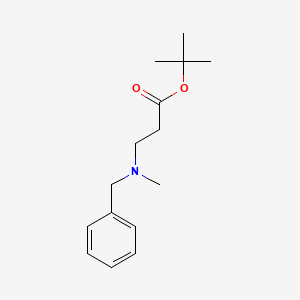

tert-Butyl 3-(benzyl(methyl)amino)propanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(ベンジル(メチル)アミノ)プロパン酸tert-ブチルエステルは、エステル類に属する有機化合物です。tert-ブチルエステル基と、プロパン酸骨格に結合したベンジル(メチル)アミノ基の存在が特徴です。

合成方法

合成経路と反応条件

3-(ベンジル(メチル)アミノ)プロパン酸tert-ブチルエステルの合成は、通常、対応するカルボン酸をtert-ブチルアルコールでエステル化する反応によって行われます。一般的な方法の1つには、ジシクロヘキシルカルボジイミド(DCC)などのカップリング試薬を用いてエステル化反応を促進させる方法があります。 反応は通常、室温でジクロロメタンなどの有機溶媒中で行われます .

工業生産方法

工業的には、3-(ベンジル(メチル)アミノ)プロパン酸tert-ブチルエステルの生産は、連続フロープロセスによって実現できます。合成の効率性と持続可能性を高めるために、フローマイクロリアクターシステムが開発されてきました。 これらのシステムは、反応条件をより適切に制御できるため、従来のバッチプロセスと比較して、収率と純度を向上させることができます .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(benzyl(methyl)amino)propanoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through continuous flow processes. Flow microreactor systems have been developed to enhance the efficiency and sustainability of the synthesis. These systems allow for better control over reaction conditions and can lead to higher yields and purity compared to traditional batch processes .

化学反応の分析

反応の種類

3-(ベンジル(メチル)アミノ)プロパン酸tert-ブチルエステルは、次のようなさまざまな化学反応を起こす可能性があります。

酸化: この化合物は、対応するカルボン酸またはケトンを形成するために酸化することができます。

還元: 還元反応によって、エステル基をアルコールに変換することができます。

置換: 求核置換反応によって、tert-ブチル基を他の官能基に置き換えることができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) などがあります。

還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) は、頻繁に使用される還元剤です。

置換: アミンやチオールなどの求核剤を、塩基性条件下で置換反応に使用することができます。

形成される主な生成物

酸化: カルボン酸またはケトン。

還元: アルコール。

置換: さまざまな置換エステルまたはアミド。

科学的研究の応用

3-(ベンジル(メチル)アミノ)プロパン酸tert-ブチルエステルは、科学研究においていくつかの応用があります。

化学: より複雑な有機分子の合成における中間体として使用されます。

生物学: この化合物は、酵素触媒反応の研究や生化学アッセイにおける基質として使用することができます。

作用機序

3-(ベンジル(メチル)アミノ)プロパン酸tert-ブチルエステルの作用機序は、特定の分子標的との相互作用を伴います。エステル基は、加水分解を受けて活性なカルボン酸を放出し、それが生物系における酵素や受容体と相互作用する可能性があります。 ベンジル(メチル)アミノ基は、水素結合や他の非共有結合相互作用に関与し、化合物の結合親和性と特異性に影響を与える可能性があります .

類似化合物の比較

類似化合物

- 3-(ベンジルアミノ)プロパン酸tert-ブチルエステル

- 3-(メチルアミノ)プロパン酸tert-ブチルエステル

- 3-(メチルアミノ)プロパン酸ベンジルエステル

独自性

3-(ベンジル(メチル)アミノ)プロパン酸tert-ブチルエステルは、アミノ部分にベンジル基とメチル基の両方が存在するためにユニークです。 この二重置換によって、化合物の親油性を高め、類似化合物と比較して反応性と生物活性を変化させる可能性があります .

類似化合物との比較

Similar Compounds

- tert-Butyl 3-(benzylamino)propanoate

- tert-Butyl 3-(methylamino)propanoate

- Benzyl 3-(methylamino)propanoate

Uniqueness

tert-Butyl 3-(benzyl(methyl)amino)propanoate is unique due to the presence of both a benzyl and a methyl group on the amino moiety. This dual substitution can enhance the compound’s lipophilicity and influence its reactivity and biological activity compared to similar compounds .

特性

分子式 |

C15H23NO2 |

|---|---|

分子量 |

249.35 g/mol |

IUPAC名 |

tert-butyl 3-[benzyl(methyl)amino]propanoate |

InChI |

InChI=1S/C15H23NO2/c1-15(2,3)18-14(17)10-11-16(4)12-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3 |

InChIキー |

BQYFORSGNZYYHT-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)CCN(C)CC1=CC=CC=C1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]oxy-2-morpholin-4-ylethyl]azanium](/img/structure/B11820229.png)

![4-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]cyclohexane-1-carboxylic acid](/img/structure/B11820254.png)

![3-[(3-Methoxyphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B11820274.png)

![N-[2-[[(3R,4R)-1-[4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxypyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide](/img/structure/B11820277.png)

![Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate](/img/structure/B11820285.png)